Naftopidil hydrochloride

Overview

Description

Naftopidil hydrochloride is a selective alpha1-adrenoceptor antagonist . It has been used for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH) . It shows an affinity to α1D-adrenoceptor subtype in addition to a high affinity to α1A-adrenoceptor .

Synthesis Analysis

Naftopidil can be prepared by a two-step route starting with α-naphthol . A systematic synthesis of a 6-component organic-salt alloy of naftopidil with hydroxy-substituted benzoic acids has been reported .Molecular Structure Analysis

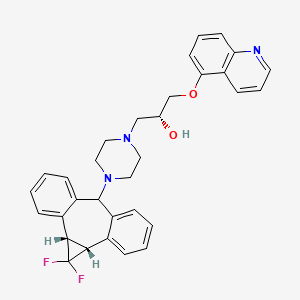

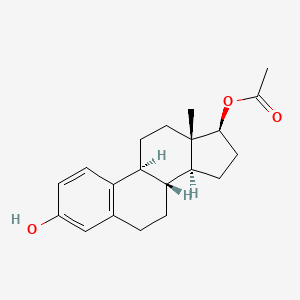

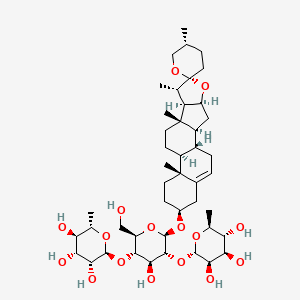

The molecular formula of this compound is C24H29ClN2O3. Its average mass is 428.952 Da and its monoisotopic mass is 428.186676 Da .Chemical Reactions Analysis

A flow injection method has been proposed for the determination of naftopidil based upon the oxidation by potassium permanganate in a sulfuric acid medium and sensitized by formaldehyde and formic acid .Physical And Chemical Properties Analysis

The solid-liquid equilibrium of naftopidil dissolved in the binary co-solvent mixtures of (n-propanol + water), (ethanol + water), (isopropanol + water) and (DMSO + water) was acquired using a saturation shake-flask technique .Scientific Research Applications

Treatment of Urinary Symptoms in Benign Prostatic Hyperplasia

- Naftopidil in Benign Prostatic Hyperplasia Treatment : Naftopidil, as an α1-adrenergic receptor antagonist, is used to treat lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH). It exhibits a higher affinity for the α1D-adrenergic receptor subtype than for the α1A subtype, which differentiates it from other α1-blockers like tamsulosin hydrochloride and silodosin. Studies from Japan have reported its superior efficacy compared to a placebo and comparable efficacy to other α1-blockers (Masumori, 2011).

Comparative Studies with Other α1-Adrenoceptor Antagonists

- Comparison with Tamsulosin Hydrochloride : Research comparing naftopidil and tamsulosin hydrochloride showed that both drugs are effective in treating LUTS in men with BPH. The studies indicate the distinct pharmacological properties of naftopidil in comparison to other α1-blockers, underscoring its potential as an alternative therapeutic option in BPH treatment (Nishino et al., 2006).

Cancer Treatment Research

- Antitumor Effects on Gastric Cancer Cells : Studies have investigated the antitumor mechanism of naftopidil, indicating that it can induce apoptosis and autophagy in human gastric cancer cell lines. This suggests a potential application of naftopidil in cancer treatment, beyond its primary use in urology (Nakamura et al., 2018).

Effects on Bladder Activity and Urinary ATP Levels

- Impact on Bladder Activity in Rats : Naftopidil has been shown to influence bladder activity and urinary ATP levels in rat models. This research contributes to understanding the broader pharmacological effects of naftopidil, potentially leading to new therapeutic applications (Sugaya et al., 2007).

Mechanism of Action

Target of Action

Naftopidil hydrochloride is a selective alpha-1 adrenoceptor antagonist . It has a high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, and their blockade leads to relaxation of these muscles .

Mode of Action

This compound competitively inhibits alpha-1 adrenoceptor-mediated contractions induced by noradrenaline . This results in the relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

It is known that the drug’s primary action is the blockade of alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in the prostate and bladder neck

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be significantly increased in these patients, with a mean half-life of 16.6 hours compared to 5.4 hours in healthy controls . The absolute bioavailability in patients with hepatic dysfunction was also significantly higher . These findings suggest that in patients with severe hepatic impairment or evidence for marked changes in hepatic blood flow, the dose of this compound may require adjustment .

Result of Action

The primary result of this compound’s action is the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and reduced symptoms of benign prostatic hyperplasia . This effect is achieved through the drug’s antagonistic action on alpha-1 adrenoceptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of hepatic dysfunction can significantly alter the pharmacokinetics of the drug, potentially requiring dose adjustments

Safety and Hazards

Future Directions

While well-designed, randomized studies are lacking and the optimal dosage of naftopidil is not always completely determined, previous reports have shown that naftopidil has superior efficacy to a placebo and comparable efficacy to other α1-blockers such as tamsulosin . Future studies are needed to determine why the naftopidil treatment lowered BP in HT patients, compared with NT patients .

properties

IUPAC Name |

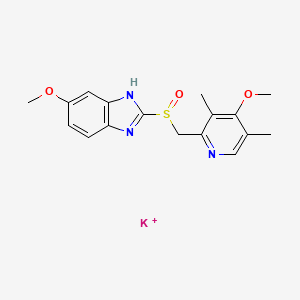

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57149-08-3 | |

| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.